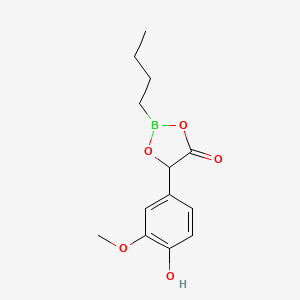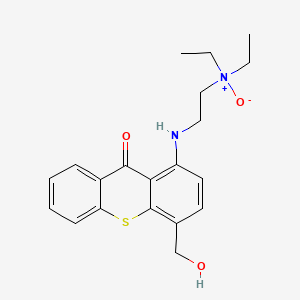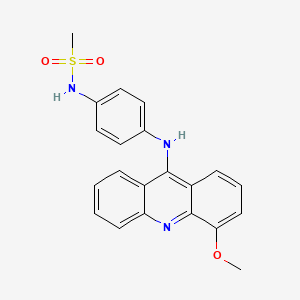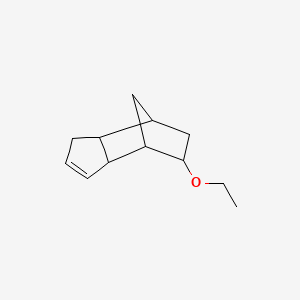![molecular formula C14H19ClN2O B13943900 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 64097-88-7](/img/structure/B13943900.png)
2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2,8-diazaspiro[45]decan-1-one hydrochloride is a chemical compound known for its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of phenyl-substituted amines with cyclic ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interactions with proteins and nucleic acids.
Industrial Applications: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride: A closely related compound with a similar spirocyclic structure.
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride: Another spirocyclic compound with different substitution patterns.
Uniqueness
2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
64097-88-7 |
|---|---|
Fórmula molecular |
C14H19ClN2O |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
2-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c17-13-14(6-9-15-10-7-14)8-11-16(13)12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
Clave InChI |
HBTNRCOVQPMPKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(C2=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13943817.png)


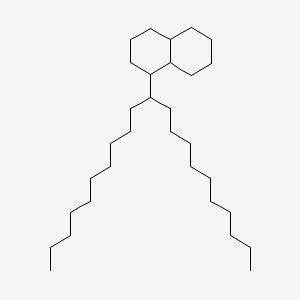
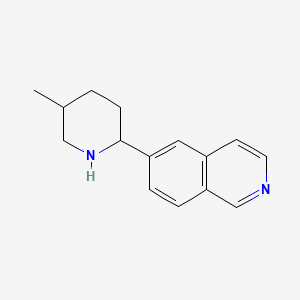
![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)
